(z,e)-3,5-Tetradecadien-1-ol
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Overview
Description
(Z,E)-3,5-Tetradecadien-1-ol: is an organic compound characterized by its unique structure featuring two double bonds in a specific geometric configuration. This compound is a type of unsaturated alcohol, which means it contains both hydroxyl (-OH) groups and carbon-carbon double bonds. The “Z” and “E” designations refer to the specific spatial arrangement of the substituents around the double bonds, following the Cahn-Ingold-Prelog priority rules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z,E)-3,5-Tetradecadien-1-ol typically involves the use of alkenes and alcohols as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride (NaH) to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of precursor compounds or the use of organometallic catalysts to achieve the desired geometric configuration. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z,E)-3,5-Tetradecadien-1-ol can undergo oxidation reactions to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Reagents such as alkyl halides and acid chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base, acid chlorides in the presence of a catalyst.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Ethers, esters.
Scientific Research Applications
Chemistry: In chemistry, (Z,E)-3,5-Tetradecadien-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of stereochemistry and reaction mechanisms.
Biology: The compound has been studied for its potential biological activity, including its role as a pheromone in certain insect species. It is used in research to understand insect behavior and develop pest control methods.
Medicine: Research in medicine explores the potential therapeutic applications of this compound, particularly in the development of new drugs and treatments. Its ability to interact with biological membranes and proteins is of significant interest.
Industry: In industry, this compound is used in the manufacture of fragrances and flavors. Its pleasant odor makes it a valuable component in the formulation of perfumes and food additives.
Mechanism of Action
The mechanism of action of (Z,E)-3,5-Tetradecadien-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s double bonds and hydroxyl group allow it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(E,E)-3,5-Tetradecadien-1-ol: Similar structure but different geometric configuration.
(Z,Z)-3,5-Tetradecadien-1-ol: Both double bonds in the “Z” configuration.
3,5-Tetradecadien-1-ol: Without specific geometric configuration.
Uniqueness: The (Z,E) configuration of 3,5-Tetradecadien-1-ol gives it unique chemical and physical properties compared to its isomers. This specific arrangement can influence its reactivity, biological activity, and applications, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H26O |
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Molecular Weight |
210.36 g/mol |
IUPAC Name |
(3Z,5E)-tetradeca-3,5-dien-1-ol |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h9-12,15H,2-8,13-14H2,1H3/b10-9+,12-11- |
InChI Key |
GWWPQBNGOIHGBF-PVHUKWJHSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/C=C\CCO |
Canonical SMILES |
CCCCCCCCC=CC=CCCO |
Origin of Product |
United States |
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